![molecular formula C26H18BrF3N4OS B11698517 N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities. The presence of bromine, thiophene, and trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, material science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group by reacting the intermediate with benzylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the bromine and thiophene groups contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-3-bromo-5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
N,N-dibenzyl-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the combination of its bromine, thiophene, and trifluoromethyl groups, which confer unique chemical properties and potential biological activities. The presence of these groups enhances its reactivity, stability, and binding affinity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H18BrF3N4OS |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H18BrF3N4OS/c27-22-23(25(35)33(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18)32-34-21(26(28,29)30)14-19(31-24(22)34)20-12-7-13-36-20/h1-14H,15-16H2 |
InChI Key |
MOYDAUNKOCLGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11698440.png)
![3-Chloro-N'-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698448.png)
![(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698455.png)
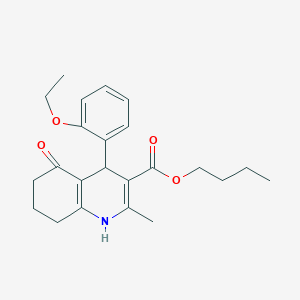
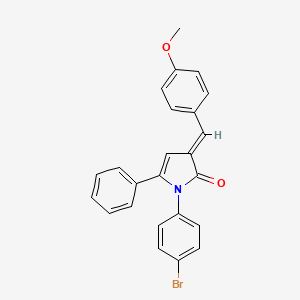
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698480.png)
![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)
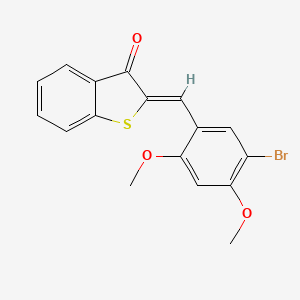
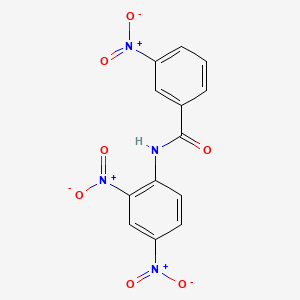
![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)
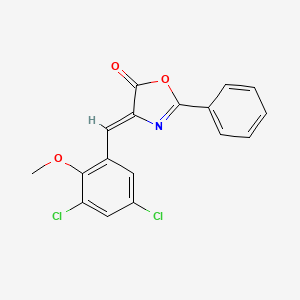
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
![(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698513.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11698519.png)
